Fleroxacin
Overview
Description
Fleroxacin is a quinolone antibiotic . It is sold under the brand names Quinodis and Megalocin . It is active against many Gram-positive and Gram-negative bacteria .
Synthesis Analysis
Fleroxacin’s synthesis involves the use of melamine as the substrate, which is then modified with PPy and Ag nanoparticles .Molecular Structure Analysis
Fleroxacin is a fluoroquinolone antibiotic that is 4-oxo-1,4-dihydroquinoline which is substituted at positions 1, 3, 6, 7, and 8 by 2-fluoroethyl, carboxy, fluoro, 4-methylpiperazin-1-yl, and fluoro groups, respectively . The binding of Fleroxacin to Human Serum Albumin (HSA) induces a conformational change in the protein .Chemical Reactions Analysis
The degradation reactions of Fleroxacin primarily involve oxidative ring opening of the N-methyl piperazine ring structure, defluorination reactions on fluoroethyl, HCHO, and N-methyl ethylamine removal reactions .Physical And Chemical Properties Analysis
Fleroxacin has a molar mass of 369.344 g·mol . It is rapidly and well absorbed from the gastrointestinal tract after oral administration .Scientific Research Applications
Environmental Impact and Removal
Fleroxacin, a fluoroquinolone antibiotic, has been detected in aquatic environments due to its wide usage in treating infections. Studies have examined its degradation kinetics and mechanisms when exposed to disinfectants like chlorine and chlorine dioxide. These disinfectants effectively degrade fleroxacin, with varying efficiencies influenced by pH, disinfectant dosage, and temperature. The degradation processes lead to the formation of intermediates and halogenated disinfection byproducts (DBPs), highlighting a concern for potential environmental and toxicological impacts. Chlorine dioxide oxidation was found to reduce halogenated DBP formation compared to chlorine, suggesting it as a more suitable option for fleroxacin removal from water (He et al., 2021).
Detection and Quantification
Capillary electrophoresis with electrochemiluminescence detection and fluorescent immunochromatographic assays based on quantum dots have been developed for the sensitive and specific detection of fleroxacin in biological fluids, like human urine, and in animal-derived foods. These methods offer high sensitivity, specificity, and are suitable for rapid preliminary detection, which is crucial for monitoring fleroxacin levels and ensuring safety in clinical and food safety applications (Sun, Li & Wu, 2009); (Yang et al., 2021).
Synergistic Effects with Other Drugs
Research has also explored the synergistic bactericidal activities of fleroxacin when combined with other antibiotics, such as azithromycin, for treating local infections caused by biofilms of Pseudomonas aeruginosa. These studies provide insights into optimizing antibiotic therapy for more effective treatment outcomes (Qian, 2002).
Interaction with Human Serum Albumin
The binding interaction between fleroxacin and human serum albumin (HSA) has been studied to understand its effect on protein function during blood transportation. Spectroscopic and molecular modeling methods revealed that fleroxacin binds to HSA, inducing conformational changes and altering its secondary structure. These findings are crucial for assessing the pharmacokinetic and toxicological profiles of fleroxacin (Dong et al., 2017).
Antitumor Effects
Investigations into the antitumor effects of fleroxacin, particularly its synergistic effect with 5-fluorouracil, have shown promise in inhibiting the proliferation of bladder tumor cell lines both in vitro and in vivo. These findings suggest the potential for fleroxacin as part of combination therapy in cancer treatment (Nishikawa et al., 2009).
Safety And Hazards
Fleroxacin’s safety profile is typical of fluoroquinolones, with adverse events mostly relating to the gastrointestinal tract, CNS, and skin and appendages (including phototoxicity) . The most common adverse reactions are gastrointestinal, including dyspepsia, nausea, vomiting, flatulence, abdominal pain, diarrhea, and sometimes constipation .
properties
IUPAC Name |
6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c1-21-4-6-22(7-5-21)15-12(19)8-10-14(13(15)20)23(3-2-18)9-11(16(10)24)17(25)26/h8-9H,2-7H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJBPGROQZJDOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046714 | |
Record name | Fleroxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The inhibition of DNA gyrase and DNA topoisomerase 2 leads ultimately to cell death as these enzymes are required for bacterial DNA replication, transcription, repair, strand supercoiling repair, and recombination. | |
Record name | Fleroxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04576 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Fleroxacin | |
CAS RN |
79660-72-3 | |
Record name | Fleroxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79660-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fleroxacin [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079660723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fleroxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04576 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fleroxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fleroxacin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLEROXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N804LDH51K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.